Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
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Overview
Description
Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a heterocyclic compound that features an imidazo[1,2-a]pyridine coreThe imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of biological activities, making it a valuable structure in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate typically involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and high yield.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the multicomponent reaction approach is likely scalable for industrial applications due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or iodine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, halogenation can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
Scientific Research Applications
Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets. For example, zolpidem, a derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the ester functional group.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness: Methyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is unique due to its ester functional group, which can be hydrolyzed to yield the corresponding acid. This functional group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-imidazo[1,2-a]pyridin-3-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-8-7-11-9-4-2-3-5-12(8)9/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMNFOZLNGOOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C2N1C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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